tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H26N2O4. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound features a tert-butyl group, an ethoxycyclopropanecarbonyl moiety, and a piperazine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Ethoxycyclopropanecarbonyl Group: : This can be achieved by reacting cyclopropanecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate.
Piperazine Derivative Formation: : The ethoxycyclopropanecarbonyl group is then reacted with piperazine to form the corresponding piperazine derivative.
Esterification: : The resulting piperazine derivative is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: is unique due to its specific structural features, such as the tert-butyl group and the ethoxycyclopropanecarbonyl moiety. Similar compounds include:
Piperazine derivatives: : These compounds share the piperazine ring but may have different substituents.
Cyclopropanecarboxylic acid derivatives: : These compounds contain the cyclopropanecarboxylic acid moiety but differ in their substituents and functional groups.
Properties
IUPAC Name |
tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-15(6-7-15)12(18)16-8-10-17(11-9-16)13(19)21-14(2,3)4/h5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAFGGDBMPXNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123520 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-42-8 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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